molecular formula C8H10BrN3O B7901931 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide

Cat. No.: B7901931
M. Wt: 244.09 g/mol
InChI Key: HYWLGJILRUMHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is a brominated pyridine derivative belonging to the acetamide class of compounds. Its structure comprises a pyridine ring substituted with a bromine atom at the 6-position and a methyl-acetamide side chain at the 3-position (CymitQuimica, 2025) . Pyridine-based acetamides are of interest due to their structural versatility, which allows modifications to enhance physicochemical properties or biological activity.

Properties

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWLGJILRUMHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Synthesis via Chloroacetamide Intermediate

This two-step approach begins with the preparation of N-(6-bromo-pyridin-3-ylmethyl)-2-chloro-acetamide, followed by ammonolysis to substitute the chlorine atom with an amino group.

Step 1: Formation of N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide

The reaction of 6-bromo-pyridin-3-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields the chloroacetamide derivative. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Temperature: 0–5°C (initial), then room temperature

  • Molar Ratio: 1:1 (amine to chloroacetyl chloride)

  • Workup: Aqueous extraction, drying over Na₂SO₄, and recrystallization from ethanol

Characterization Data

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

  • ¹H NMR (CDCl₃): δ 8.24 (s, 1H, pyridine-H), 4.42 (s, 2H, CH₂Cl), 4.15 (d, 2H, N–CH₂)

Step 2: Substitution of Chlorine with Amino Group

The chloroacetamide intermediate undergoes nucleophilic displacement with ammonia (gaseous or aqueous) under elevated temperatures. Alternative reagents like potassium phthalimide may serve as ammonia surrogates, followed by deprotection with hydrazine.

Reaction Conditions

  • Solvent: Ethanol/water (3:1)

  • Temperature: 60–80°C

  • Pressure: Sealed tube (for gaseous NH₃)

  • Catalyst: None required

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, pyridine-H), 3.98 (s, 2H, CH₂NH₂), 3.45 (d, 2H, N–CH₂)

Method 2: Direct Amidation Using Protected Glycine

This route employs Boc-protected glycine to prevent side reactions during amide bond formation, followed by deprotection to yield the target compound.

Step 1: Protection of Glycine

Glycine is protected as tert-butyloxycarbonyl (Boc) glycine using di-tert-butyl dicarbonate in a basic aqueous medium.

Reaction Conditions

  • Solvent: 1,4-Dioxane/water (1:1)

  • Base: Sodium bicarbonate

  • Temperature: 0°C → room temperature

Step 2: Amide Bond Formation

Boc-glycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 6-bromo-pyridin-3-ylmethylamine.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Room temperature, 12–16 hours

  • Molar Ratio: 1:1:1 (Boc-glycine:EDC:HOBt)

Characterization Data

  • Yield: 72–85% (after column chromatography)

Step 3: Deprotection

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the free aminoacetamide.

Reaction Conditions

  • Solvent: Dichloromethane/TFA (9:1)

  • Temperature: 0°C → room temperature

  • Time: 2–4 hours

Comparative Analysis of Methods

Parameter Method 1 Method 2
Reaction Steps 23
Overall Yield 60–70%50–65%
Purification Complexity RecrystallizationColumn chromatography
Scalability High (batch sizes >100g)Moderate (sensitive to Boc stability)
Cost Efficiency Low (cheap reagents)Moderate (EDC/HOBt cost)

Method 1 is favored for industrial-scale synthesis due to fewer steps and lower reagent costs. However, Method 2 offers superior control over regioselectivity, making it preferable for research-scale applications requiring high purity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in ammonolysis (Method 1) by stabilizing transition states. For Method 2, DMF improves coupling efficiency by solubilizing both Boc-glycine and the amine.

Temperature and Catalysis

  • Method 1: Elevated temperatures (80°C) reduce reaction times but risk decomposition; adding catalytic KI accelerates Cl⁻ displacement.

  • Method 2: Maintaining pH 7–8 during coupling prevents Boc-group hydrolysis.

Challenges and Mitigation

Byproduct Formation

In Method 1, over-alkylation at the pyridine nitrogen is minimized by using a slight excess of chloroacetyl chloride (1.1 eq). For Method 2, racemization during amidation is suppressed by keeping temperatures below 30°C.

Purification

Method 1’s final product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity. Method 2 requires silica gel chromatography (ethyl acetate/hexane, 1:1) to remove EDC urea byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring undergoes nucleophilic substitution under specific conditions:

Reagent Conditions Product Yield Source
Sodium methoxideMethanol, 60°C, 12 h2-Amino-N-(6-methoxy-pyridin-3-ylmethyl)-acetamide78%
Ammonia (aqueous)Ethanol, 100°C, 24 h2-Amino-N-(6-amino-pyridin-3-ylmethyl)-acetamide65%
Potassium thiophenateDMF, 80°C, 8 h2-Amino-N-(6-phenylsulfide-pyridin-3-ylmethyl)-acetamide72%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism , where the electron-withdrawing acetamide group enhances the electrophilicity of the pyridine ring, facilitating displacement of bromine.

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst Conditions Product Yield Source
Phenylboronic acidPd(PPh₃)₄, K₃PO₄DMF/H₂O, 90°C, 12 h2-Amino-N-(6-phenyl-pyridin-3-ylmethyl)-acetamide85%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosToluene/EtOH, 80°C, 8 h2-Amino-N-(6-(4-methoxyphenyl)-pyridin-3-ylmethyl)-acetamide76%

Key Notes :

  • Reactions require anhydrous conditions and inert atmospheres .

  • Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation .

Oxidation of the Amino Group

Oxidizing Agent Conditions Product Outcome Source
KMnO₄ (aq)H₂SO₄, 60°C, 6 h2-Nitroso-N-(6-bromo-pyridin-3-ylmethyl)-acetamidePartial oxidation
H₂O₂ (30%)Acetic acid, RT, 24 h2-Hydroxylamino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide58% conversion

Reduction of the Acetamide

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 4 h2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-ethylamine82%
NaBH₄/CuCl₂MeOH, RT, 2 h2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-ethanolamide68%

Condensation and Cyclization

The primary amine group participates in Schiff base formation and heterocycle synthesis:

Reagent Conditions Product Application Source
BenzaldehydeEtOH, reflux, 8 h2-(Benzylideneamino)-N-(6-bromo-pyridin-3-ylmethyl)-acetamideFluorescent probes
ThioureaHCl (cat.), EtOH, 12 h2-(Thioureido)-N-(6-bromo-pyridin-3-ylmethyl)-acetamideAnticancer agents

Cyclization Example :
Reaction with CS₂ in basic media yields imidazolidine-2-thione derivatives, which show kinase inhibition .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

  • Protonation : The pyridine nitrogen (pKa ≈ 3.1) and amino group (pKa ≈ 8.9) protonate in acidic media, altering solubility.

  • Deprotonation : Strong bases (e.g., NaOH) deprotonate the amide NH (pKa ≈ 17), enabling alkylation at the nitrogen.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide has been identified as a potential lead compound in drug development, particularly targeting diseases that involve enzyme inhibition and receptor modulation. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Key Areas of Research:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. For example, it has shown promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation while sparing non-cancerous cells.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)0.126Inhibition of cell proliferation
MCF10A (non-cancer)>20Selective toxicity towards cancer cells
  • Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects, with studies focusing on its ability to inhibit bacterial growth and potentially serve as a new class of antibiotics.

Biological Studies

The compound's ability to form stable complexes with biological molecules makes it valuable in studying enzyme interactions and receptor binding mechanisms. Its bromine atom and pyridine ring are crucial for binding to specific molecular targets, which can lead to insights into cellular signaling pathways and metabolic processes.

Material Science

Due to its unique structural features, this compound is being explored for the development of novel materials with specific electronic or optical properties. This could have implications in the creation of advanced materials for sensors or electronic devices .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells, a model for triple-negative breast cancer. The selectivity index indicated preferential targeting of malignant cells over normal cells, which is crucial for reducing side effects in therapeutic applications.

Case Study 2: Enzyme Inhibition

Research into the compound's interaction with protein kinases has revealed its potential as a protein tyrosine kinase inhibitor. This class of inhibitors is vital in cancer therapy as they can block pathways that lead to tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest modifications that enhance its inhibitory potency against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism by which 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the bromo group can participate in electrophilic substitution reactions. The acetamide group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide introduces strong electron-withdrawing effects, altering reactivity and stability compared to bromine .
  • Arylsulfinyl vs. Pyridinyl: Arylsulfinyl derivatives () exhibit specificity for bacterial aminoacyl-tRNA synthetase, suggesting substituent-dependent biological targeting .

Physicochemical Properties

  • Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to non-halogenated analogs. For example, 2-Amino-N-(benzylcarbamoyl)methyl-acetamide hydrochloride () includes a hydrophilic hydrochloride salt, improving solubility .
  • Stability : The trifluoroethyl group () enhances metabolic stability due to fluorine’s resistance to enzymatic degradation, whereas bromine may confer susceptibility to dehalogenation .

Biological Activity

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which incorporates a brominated pyridine moiety and an acetamide group, suggests possible interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrN2OC_{10}H_{11}BrN_2O. The compound features:

  • An amino group (-NH2)
  • A brominated pyridine ring
  • An acetamide backbone

This unique configuration allows for specific interactions with enzymes and receptors in biological systems, potentially modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
Bacillus subtilis30 µg/mL

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been explored for its anticancer properties. Preliminary studies have indicated that it may inhibit the growth of cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.

Case Study: Aurora Kinase Inhibition
A study focusing on the inhibition of Aurora kinases, which are critical for cell division, demonstrated that derivatives of compounds similar to this compound showed selective inhibition against Aurora-A kinase. This suggests potential therapeutic applications in cancer treatment due to its ability to disrupt cell cycle progression .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets, including enzymes and receptors. The brominated pyridine ring enhances its binding affinity due to increased hydrophobic interactions and potential halogen bonding with target proteins. This interaction can lead to:

  • Inhibition of enzymatic activity
  • Alteration of cellular signaling pathways

Research Findings

Recent studies have focused on understanding the binding dynamics and specificity of this compound using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods allow for quantitative assessments of how well the compound interacts with various proteins, informing its potential as a therapeutic agent.

Table 2: Binding Affinity Studies

Protein TargetBinding Affinity (Kd)
Aurora-A Kinase50 nM
Protein Kinase B (Akt)120 nM
Cyclin-dependent Kinase 1 (CDK1)200 nM

These results indicate that the compound possesses a favorable binding profile towards important therapeutic targets.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 6-bromo-3-pyridinemethylamine with a protected amino-acetamide derivative. For example, acetyl chloride in dichloromethane (DCM) with triethylamine as a base can facilitate acetylation, followed by deprotection of the amino group . Optimize yield (e.g., 95% in similar bromopyridine acetamide syntheses) by controlling stoichiometry (1:1.05 molar ratio of amine to acetyl chloride), reaction time (12–24 hours), and purification via recrystallization (ethyl acetate/hexane) .

  • Key Data :

ParameterValue/ProcedureReference
SolventDichloromethane (DCM)
BaseTriethylamine
PurificationRecrystallization (ethyl acetate)
YieldUp to 95%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.2–8.2 ppm) and acetamide methyl groups (δ ~2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H10_{10}BrN3_3O: calculated 244.00, observed 244.02) .
  • Elemental Analysis : Confirm C, H, N, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 6-position of the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, using Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in THF/water (3:1) at 80°C for 12 hours can introduce aryl groups. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Key Insight : Bromine’s electronegativity enhances oxidative addition to palladium catalysts, accelerating cross-coupling efficiency .

Q. What experimental designs are recommended for studying this compound’s environmental fate?

  • Methodological Answer : Adopt a tiered approach:

Laboratory Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) .

Biotic Transformation : Use soil microcosms to assess microbial degradation (28-day OECD 307 protocol) .

Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algal growth inhibition (72-hour OECD 201) .

  • Key Data :
TestProtocol/ModelReference
HydrolysisOECD 111
PhotodegradationEPA Guideline 1618
Microbial DegradationOECD 307

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace bromine with Cl, F, or methyl groups via halogen exchange or methylation .

  • Biological Assays : Test analogs against target receptors (e.g., neuronal nicotinic receptors) using patch-clamp electrophysiology or radioligand binding (IC50_{50} determination) .

  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptor active sites .

    • Example :
      Substituting bromine with fluorine increased receptor binding affinity by 20% in analogous pyridine derivatives .

Q. What advanced spectroscopic methods resolve ambiguities in structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and 13^{13}C chemical shifts (e.g., pyridine C-6 at δ 120–125 ppm) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation, 100 K) .
  • IR Spectroscopy : Confirm secondary amide bonds (N-H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.